molecular formula C18H19N3O6S2 B12646810 Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12646810
M. Wt: 437.5 g/mol
InChI Key: KFOAPIZYSPWNQG-UHFFFAOYSA-N
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Description

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidine derivatives, pyrrole derivatives, and methylsulfonyl chloride. The synthetic route may involve:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrole ring: This step may involve coupling reactions using reagents such as palladium catalysts.

    Attachment of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base like triethylamine.

    Final esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex compound belonging to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly as inhibitors of various enzymes and receptors involved in cancer and other diseases. This article synthesizes current research findings on the biological activity of this specific compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features several notable structural elements:

  • Thieno[3,2-d]pyrimidine core : A bicyclic structure known for its diverse biological activities.
  • Methylsulfonyl group : Often associated with enhanced solubility and bioactivity.
  • Pyrrol moiety : Contributes to the compound's interaction with biological targets.

Antitumor Activity

Recent studies indicate that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative activity . The structural modifications in the thieno[3,2-d]pyrimidine series have been linked to enhanced selectivity and potency against various cancer cell lines.

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have been identified as effective inhibitors of several key enzymes:

  • EZH2 Inhibition : Compounds in this series have shown promise as EZH2 inhibitors, which are critical in regulating gene expression associated with cancer progression .
  • 17β-Hydroxysteroid Dehydrogenase Inhibition : Some derivatives have been evaluated for their ability to inhibit 17β-HSD enzymes, which play a role in steroid metabolism and are implicated in conditions such as osteoporosis .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

  • Substituent Effects : The presence of specific functional groups (e.g., methylsulfonyl) has been correlated with increased potency against cancer cell lines .
  • Conformational Rigidity : Compounds designed with conformational restrictions tend to exhibit improved binding affinity to target enzymes due to enhanced planarity and spatial orientation .

Case Studies

  • EZH2 Inhibitors : A study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. The most promising compounds demonstrated significant inhibition of cell growth while maintaining low toxicity profiles against normal cells .
  • 17β-HSD Inhibition : Research on conformationally restricted analogues revealed that certain modifications led to moderate inhibition rates (up to 36% at 1 μM), suggesting that structural optimization can enhance enzyme targeting efficacy .

Properties

Molecular Formula

C18H19N3O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19N3O6S2/c1-18(2,3)27-17(23)21-8-6-7-10(21)12-13-11(28-14(12)15(22)26-4)9-19-16(20-13)29(5,24)25/h6-9H,1-5H3

InChI Key

KFOAPIZYSPWNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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